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Introduction

2,2',7,7-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene, commonly known as
Spiro-MeOTAD, is a state-of-the-art hole transport material (HTM) widely utilized in high-
efficiency perovskite solar cells (PSCs).[1][2][3] In its pristine form, Spiro-MeOTAD exhibits low
hole mobility and conductivity. To enhance its charge transport properties, a p-doping strategy
is commonly employed using lithium bis(trifluoromethanesulfonyl)imide (LITFSI) as the primary
dopant and 4-tert-butylpyridine (tBP) as an additive.[1][2][4] This document provides detailed
application notes and protocols for the preparation of LiTFSI and tBP-doped Spiro-MeOTAD
for application in perovskite solar cells.

Role of Dopants

The addition of LITFSI and tBP to Spiro-MeOTAD serves several critical functions to improve
the overall performance of the hole transport layer (HTL) in PSCs:

o LITFSI: This lithium salt is the primary p-doping agent.[4] It facilitates the oxidation of Spiro-
MeOTAD to its radical cation (Spiro-MeOTAD

++

), which increases the number of free charge carriers (holes) and thereby enhances the
material's conductivity.[5] This process is often initiated by exposure to oxygen and light.[3]
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The doping process shifts the Fermi level of Spiro-MeOTAD closer to its highest occupied
molecular orbital (HOMO), leading to a more favorable energy level alignment with the
perovskite absorber layer for efficient hole extraction.[2][6]

o tBP: 4-tert-butylpyridine is a crucial additive with multiple roles. Firstly, it improves the
solubility of the ionic salt LiTFSI in the commonly used non-polar solvent, chlorobenzene.[7]
Secondly, tBP helps to prevent the aggregation of LiTFSI, leading to a more homogeneous
and uniform HTL film.[4] It can also act as a plasticizer, disrupting the crystalline structure of
Spiro-MeOTAD, which can improve film morphology.[5] Studies have also shown that tBP
can form complexes with LiTFSI, which can influence the stability and performance of the
device.[8]

Data Presentation: Typical Doping Concentrations
and Resulting Properties

The following tables summarize typical concentrations used for preparing the doped Spiro-
MeOTAD solution and the resulting electrical properties.

Table 1: Standard Recipe for Doped Spiro-MeOTAD Solution

. Typical
Component Molar Ratio ) Solvent
Concentration

Spiro-MeOTAD 1 70-100 mg/mL Chlorobenzene

) 17.5 pL of 520 mg/mL
LITFSI 0.5 o o Chlorobenzene
solution in Acetonitrile

tBP 3-33 28.8 pL Chlorobenzene

Note: The concentrations can be adjusted based on the desired film thickness and specific
experimental conditions.

Table 2: Impact of Doping on Spiro-MeOTAD Properties
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Pristine Spiro- Doped Spiro-

Property Reference
MeOTAD MeOTAD

Conductivity ~7.77x 1077 Scm™! ~1.66 x 107> Scm™! [9]

Hole Mobility Low Significantly Increased  [2]

Fermi Level Shift

~0.6 - 0.9 eV towards

HOMO e

Table 3: Representative Performance of Perovskite Solar Cells with Doped Spiro-MeOTAD

Without Overnight With Overnight

Parameter o o Reference
Oxidation Oxidation
Power Conversion
o 9.2% 13.1% - 17.6% [10]
Efficiency (PCE)
Short-Circuit Current
14.8 mA/cm? - [10]

Density (Jsc)

Note: Device performance is highly dependent on the entire device architecture and fabrication

process.

Experimental Protocols

This section provides a detailed step-by-step protocol for the preparation of the doped Spiro-

MeOTAD solution and its deposition to form the hole transport layer.

Materials and Equipment:

LITFSI

Spiro-MeOTAD powder

4-tert-butylpyridine (tBP)

Chlorobenzene (anhydrous)
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» Acetonitrile (anhydrous)

¢ Vials with caps

o Magnetic stirrer and stir bars

o Pipettes

e Spin coater

e Substrates with perovskite layer
Protocol for Solution Preparation:

o Prepare LITFSI Stock Solution: Dissolve 520 mg of LiTFSI in 1 mL of anhydrous acetonitrile
to create a stock solution. This is a common practice as LITFSI has limited solubility in
chlorobenzene.[7]

e Prepare Spiro-MeOTAD Solution:
o In a clean vial, add a specific amount of Spiro-MeOTAD powder (e.g., 72.3 mg).
o Add 1 mL of anhydrous chlorobenzene to the vial.

o Stir the mixture using a magnetic stirrer until the Spiro-MeOTAD is completely dissolved.
This may take some time.

o Add Dopants:
o To the dissolved Spiro-MeOTAD solution, add 28.8 L of tBP using a micropipette.
o Subsequently, add 17.5 pL of the prepared LiTFSI stock solution.

o Continue stirring the final solution for at least 1-2 hours at room temperature to ensure
homogeneity.

Protocol for Thin Film Deposition:
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e Substrate Preparation: Ensure the substrate with the perovskite layer is clean and ready for
deposition.

e Spin Coating:

o Transfer the substrate to a spin coater located in a controlled environment (e.g., a
nitrogen-filled glovebox).

o Dispense a sufficient amount of the doped Spiro-MeOTAD solution onto the center of the
perovskite layer.

o Spin coat the substrate at a typical speed of 4000 rpm for 30 seconds.[11] The spin speed
and time can be adjusted to achieve the desired film thickness.

e Oxidation (Aging):

o After spin coating, the film needs to be oxidized to activate the p-doping. This is typically
done by storing the devices in the dark in a desiccator with a controlled humidity (e.g., 20-
40%) for at least 12-24 hours. This "aging" process allows for the gradual oxidation of
Spiro-MeOTAD in the presence of oxygen, which is crucial for achieving high device
performance.[10]

Mandatory Visualization
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Experimental Workflow for Doped Spiro-MeOTAD HTL

Solution Preparation

Dissolve Spiro-MeOTAD
in Chlorobenzene
(e.g., 72.3 mg/mL)

Prepare LiTFSI
stock solution
(520 mg/mL in ACN)

Add tBP to
Spiro solution

Add LiTFSI
stock solution

IFinal Doped Solution

Thin Film Depositioé & Post-Processing

Spin coat solution onto
perovskite layer
(e.g., 4000 rpm, 30s)

:

Oxidize/Age the film
(e.g., 12-24h in dark, controlled humidity)

:

Deposit top electrode
(e.g., Au)

Click to download full resolution via product page

Caption: Workflow for preparing and depositing the doped Spiro-MeOTAD layer.
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Doping Mechanism of Spiro-MeOTAD

Improves solubility &
prevents aggregation

Doping Process
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+ Light (Neutral)

Oxidation
Spiro-MeOTAD+
(Oxidized)

Resulting Properties

Increased Conductivity Increased Hole Mobilityj Favorable Energy Level Alignmentj
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Caption: The roles of LiTFSI and tBP in the p-doping of Spiro-MeOTAD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2023/ta/d2ta08597f
https://pubs.rsc.org/en/content/articlelanding/2023/ta/d2ta08597f
https://www.researchgate.net/figure/a-Hysteresis-with-LiTFSI-TBP-as-additives-for-spiro-MeOTAD-in-PSCs-measured-with_fig4_320660504
https://www.osti.gov/servlets/purl/2361057
https://pubs.acs.org/doi/10.1021/acs.chemmater.6b01777
https://www.researchgate.net/publication/366775304_Perovskite_Solar_Cells_Li-TFSI_and_t-BP_based_Chemical_Dopant_Engineering_in_Spiro-OMeTAD
https://www.researchgate.net/figure/Molecular-structures-of-LiTFSI-t-BP-and-spiro-MeOTAD-composing-the-doped-spiro-MeOTAD_fig1_270996191
https://pubs.rsc.org/en/content/articlelanding/2025/tc/d4tc05482b
https://pubs.rsc.org/en/content/articlelanding/2025/tc/d4tc05482b
https://pubs.acs.org/doi/10.1021/jacs.8b09809
https://pmc.ncbi.nlm.nih.gov/articles/PMC7467566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7467566/
https://www.mdpi.com/1996-1073/16/1/354
https://pubs.aip.org/aip/jap/article/128/8/085501/347734/Insights-into-the-hole-transport-properties-of
https://www.benchchem.com/product/b030088#doping-spiro-meotad-with-litfsi-and-tbp-recipe
https://www.benchchem.com/product/b030088#doping-spiro-meotad-with-litfsi-and-tbp-recipe
https://www.benchchem.com/product/b030088#doping-spiro-meotad-with-litfsi-and-tbp-recipe
https://www.benchchem.com/product/b030088#doping-spiro-meotad-with-litfsi-and-tbp-recipe
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b030088?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

